Cas no 1256811-07-0 (5-Bromo-3-isopropyl-2-methoxypyridine)

5-Bromo-3-isopropyl-2-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-isopropyl-2-methoxypyridine
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- MDL: MFCD18256158
- インチ: 1S/C9H12BrNO/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
- InChIKey: CWRQFSUELABNQY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)C(C)C)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 22.1
5-Bromo-3-isopropyl-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 219815-5g |
5-Bromo-2-methoxy-3-(propan-2-yl)pyridine, 95% min |
1256811-07-0 | 95% | 5g |
$4410.00 | 2023-09-06 | |
Matrix Scientific | 219815-1g |
5-Bromo-2-methoxy-3-(propan-2-yl)pyridine, 95% min |
1256811-07-0 | 95% | 1g |
$1470.00 | 2023-09-06 |
5-Bromo-3-isopropyl-2-methoxypyridine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
5-Bromo-3-isopropyl-2-methoxypyridineに関する追加情報
5-Bromo-3-isopropyl-2-methoxypyridine: A Comprehensive Overview
5-Bromo-3-isopropyl-2-methoxypyridine (CAS No. 1256811-07-0) is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyridine family, a class of organic compounds characterized by a six-membered ring with one nitrogen atom. The presence of substituents such as bromine, isopropyl, and methoxy groups at specific positions on the pyridine ring imparts unique chemical and physical properties to this compound.
The pyridine ring in 5-Bromo-3-isopropyl-2-methoxypyridine serves as a versatile scaffold for various functional groups. The bromine atom at position 5 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical reactions. The isopropyl group at position 3 adds steric bulk, potentially affecting the molecule's solubility and stability. Meanwhile, the methoxy group at position 2 contributes electron-donating effects through resonance, which can modulate the electronic properties of the pyridine ring.
Recent studies have highlighted the role of 5-Bromo-3-isopropyl-2-methoxypyridine in medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-2 enzymes, suggesting its potential in developing novel anti-inflammatory agents.
The synthesis of 5-Bromo-3-isopropyl-2-methoxypyridine typically involves multi-step organic reactions. A common approach includes the bromination of a substituted pyridine derivative followed by alkylation or acylation to introduce the isopropyl and methoxy groups. Optimization of reaction conditions, such as temperature and catalyst selection, is crucial to achieve high yields and purity.
In terms of applications, 5-Bromo-3-isopropyl-2-methoxypyridine has shown promise in material science as well. Its ability to form coordination complexes with metal ions has been explored for designing new materials with potential applications in catalysis and sensing technologies. A 2023 report in *Chemical Communications* highlighted its use as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating high catalytic efficiency under mild conditions.
Furthermore, the compound's electronic properties make it an interesting candidate for optoelectronic applications. Studies have shown that 5-Bromo-3-isopropyl-2-methoxypyridine can be incorporated into organic semiconductors to enhance charge transport properties. This opens up possibilities for its use in flexible electronics and photovoltaic devices.
From an environmental standpoint, understanding the degradation pathways of 5-Bromo-3-isopropyl-2-methoxypyridine is essential for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the compound undergoes fragmentation to form less hazardous byproducts. This information is critical for developing sustainable synthesis and disposal methods.
In conclusion, 5-Bromo-3-isopropyl-2-methoxypyridine (CAS No. 1256811-07-0) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure enables it to serve as a valuable building block for synthesizing bioactive molecules and advanced materials. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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